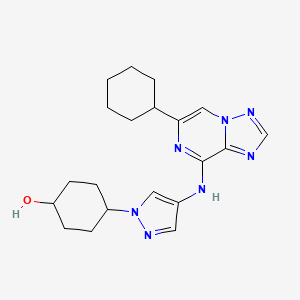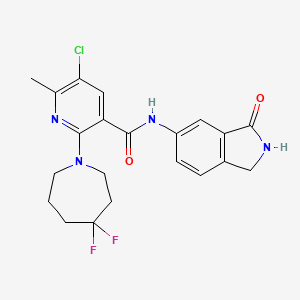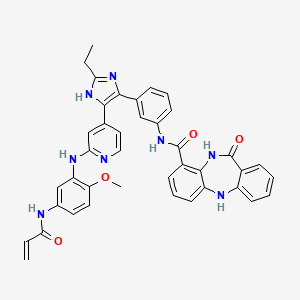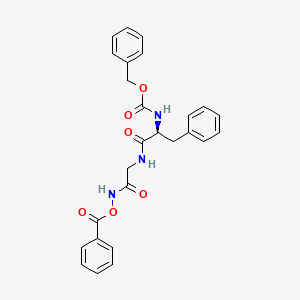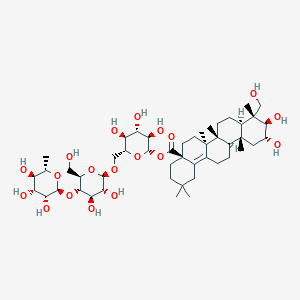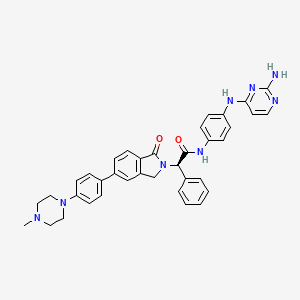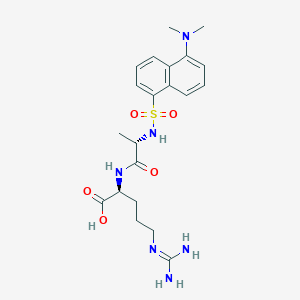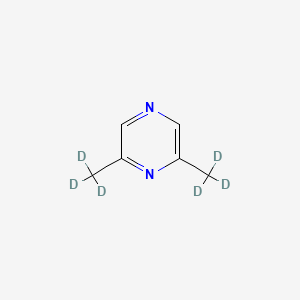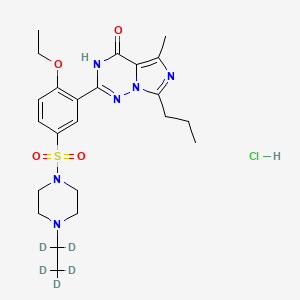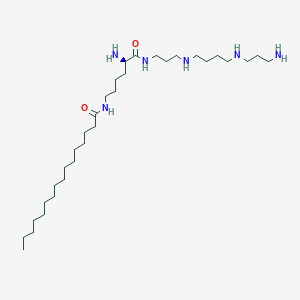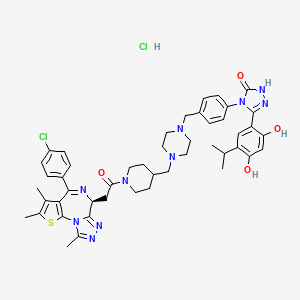
PROTAC BRD4 Degrader-21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-21 is a potent degrader of the bromodomain-containing protein 4 (BRD4). This compound has demonstrated significant inhibition of tumor growth in mouse xenograft models, making it a promising candidate for cancer therapy . PROTAC, or Proteolysis Targeting Chimeras, is a novel technology that uses small molecules to degrade target proteins specifically, offering a new approach to drug discovery and therapeutic intervention .
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-21 involves the use of bifunctional small molecules that link a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The synthesis of the ligand that binds to BRD4.
Linker Attachment: The attachment of a linker molecule to the BRD4 ligand.
E3 Ligase Ligand Synthesis: The synthesis of the ligand that binds to the E3 ubiquitin ligase.
Conjugation: The conjugation of the BRD4 ligand-linker complex to the E3 ligase ligand.
Industrial production methods for this compound are still under development, but they generally involve optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
PROTAC BRD4 Degrader-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, where one functional group is replaced by another, can modify the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC BRD4 Degrader-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
PROTAC BRD4 Degrader-21 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein BRD4. This recruitment leads to the ubiquitination of BRD4, marking it for degradation by the proteasome. The molecular targets involved include the bromodomain of BRD4 and the E3 ubiquitin ligase complex . The pathway involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase, leading to the targeted degradation of BRD4 .
Comparison with Similar Compounds
PROTAC BRD4 Degrader-21 is unique in its high selectivity and potency for degrading BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader that has shown efficacy in preclinical models.
MZ1: A PROTAC that targets BRD4 and has been used to study the mechanism of action of PROTACs.
BD-7148: A highly potent and selective BRD4 degrader with strong antitumor activity.
Compared to these compounds, this compound offers a unique combination of high selectivity, potency, and potential for therapeutic application .
Properties
Molecular Formula |
C47H54Cl2N10O4S |
|---|---|
Molecular Weight |
926.0 g/mol |
IUPAC Name |
4-[4-[[4-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperazin-1-yl]methyl]phenyl]-3-(2,4-dihydroxy-5-propan-2-ylphenyl)-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C47H53ClN10O4S.ClH/c1-27(2)36-22-37(40(60)24-39(36)59)44-51-53-47(62)58(44)35-12-6-31(7-13-35)25-54-18-20-55(21-19-54)26-32-14-16-56(17-15-32)41(61)23-38-45-52-50-30(5)57(45)46-42(28(3)29(4)63-46)43(49-38)33-8-10-34(48)11-9-33;/h6-13,22,24,27,32,38,59-60H,14-21,23,25-26H2,1-5H3,(H,53,62);1H/t38-;/m0./s1 |
InChI Key |
BKCLODCLAKHBOU-KYYDUREMSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N4CCC(CC4)CN5CCN(CC5)CC6=CC=C(C=C6)N7C(=NNC7=O)C8=CC(=C(C=C8O)O)C(C)C)C9=CC=C(C=C9)Cl)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


